molecular formula C9H6BrNO2 B11874049 5-Bromoquinoline-2,4(1H,3H)-dione CAS No. 914224-25-2

5-Bromoquinoline-2,4(1H,3H)-dione

Cat. No.: B11874049
CAS No.: 914224-25-2
M. Wt: 240.05 g/mol
InChI Key: QPRGXCHFQCKQDF-UHFFFAOYSA-N
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Description

5-Bromoquinoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry. The presence of bromine and the dione functionality in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoquinoline-2,4(1H,3H)-dione typically involves the bromination of quinoline-2,4-dione. One common method is the electrophilic aromatic substitution reaction where bromine is introduced into the quinoline ring. The reaction is usually carried out in the presence of a strong acid, such as sulfuric acid, to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromoquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the dione functionality to dihydroquinoline derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of functionalized quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science.

Scientific Research Applications

5-Bromoquinoline-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It serves as an important intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromoquinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dione functionality play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2,4-dione: Lacks the bromine atom but shares the dione functionality.

    5-Chloroquinoline-2,4(1H,3H)-dione: Similar structure with chlorine instead of bromine.

    5-Fluoroquinoline-2,4(1H,3H)-dione: Contains fluorine instead of bromine.

Uniqueness

5-Bromoquinoline-2,4(1H,3H)-dione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

914224-25-2

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

5-bromo-1H-quinoline-2,4-dione

InChI

InChI=1S/C9H6BrNO2/c10-5-2-1-3-6-9(5)7(12)4-8(13)11-6/h1-3H,4H2,(H,11,13)

InChI Key

QPRGXCHFQCKQDF-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(C=CC=C2Br)NC1=O

Origin of Product

United States

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